molecular formula C20H21Cl2NO3 B6561652 3,4-dichloro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzamide CAS No. 1091074-40-6

3,4-dichloro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzamide

Cat. No.: B6561652
CAS No.: 1091074-40-6
M. Wt: 394.3 g/mol
InChI Key: AKLOWVYSWVHOSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, such as 3,4-dichloro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzamide, is often achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzamide has not yet been fully elucidated. However, it is believed that the compound may act as an inhibitor of enzymes involved in the biosynthesis of proteins and lipids, as well as enzymes involved in the metabolism of drugs and other compounds. It is also believed that the compound may act as an inhibitor of enzymes involved in the metabolism of fatty acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully elucidated. However, the compound has been shown to inhibit the growth of several species of bacteria and fungi. It has also been shown to reduce the activity of enzymes involved in the metabolism of fatty acids and drugs. In addition, the compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of proteins and lipids.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4-dichloro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzamide in laboratory experiments include its availability in high yields and its ability to be used as a reagent in the synthesis of other compounds. The main limitation of using this compound in laboratory experiments is its potential toxicity, as the compound has been shown to be toxic to some species of bacteria and fungi. Additionally, the compound has not yet been fully characterized and its mechanism of action is not yet fully understood.

Future Directions

In the future, more research is needed to further elucidate the mechanism of action of 3,4-dichloro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzamide and to determine its potential applications in scientific research. Additionally, research is needed to explore the potential toxicity of the compound and to develop methods to reduce its toxicity. Furthermore, further research is needed to explore the potential use of this compound as a starting material in the synthesis of other compounds, as well as its potential use as an inhibitor of enzymes involved in the biosynthesis of proteins and lipids. Finally, research is needed to explore the potential use of this compound in the treatment of diseases and conditions.

Synthesis Methods

3,4-dichloro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzamide can be synthesized using a variety of methods. One method involves the reaction of 3,4-dichlorobenzonitrile with 4-methoxyphenyloxan-4-ylmethyl amine to form this compound. This reaction can be catalyzed by a variety of reagents, including p-toluenesulfonic acid, potassium carbonate, and hydrochloric acid. This method has been used to synthesize this compound in high yields.

Scientific Research Applications

3,4-dichloro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzamide has been studied for its potential application in scientific research. The compound has been used as a starting material in the synthesis of other compounds, such as 3,4-dichloro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-2-methylbenzamide, which has been studied for its potential use as an antifungal agent. It has also been used as a reagent in the synthesis of other compounds, such as 3,4-dichloro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-2-methylbenzamide, which has been studied for its potential use as an anti-inflammatory agent.

Properties

IUPAC Name

3,4-dichloro-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2NO3/c1-25-16-5-3-15(4-6-16)20(8-10-26-11-9-20)13-23-19(24)14-2-7-17(21)18(22)12-14/h2-7,12H,8-11,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLOWVYSWVHOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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